Bis-5,5-nortrachelogenin

Anti-allergic Nitric oxide inhibition Lignan dimer

Bis-5,5-nortrachelogenin (CAS 870480-56-1) is a dimeric dibenzylbutyrolactone lignan first isolated from the roots of Wikstroemia indica. It belongs to a class of plant polyphenolics known for diverse bioactivities, but this specific dimer exhibits a unique structural linkage (5,5'-connection of nortrachelogenin units) that distinguishes it from its closely related isomer, bis-5,5'-nortrachelogenin.

Molecular Formula C40H42O14
Molecular Weight 746.8 g/mol
Cat. No. B1631367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-5,5-nortrachelogenin
Molecular FormulaC40H42O14
Molecular Weight746.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O
InChIInChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m1/s1
InChIKeyUFFFFORCHIKZSY-CQYVORAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring Bis-5,5-nortrachelogenin: A Dimeric Lignan with Distinct Anti-Allergic Activity


Bis-5,5-nortrachelogenin (CAS 870480-56-1) is a dimeric dibenzylbutyrolactone lignan first isolated from the roots of Wikstroemia indica [1]. It belongs to a class of plant polyphenolics known for diverse bioactivities, but this specific dimer exhibits a unique structural linkage (5,5'-connection of nortrachelogenin units) that distinguishes it from its closely related isomer, bis-5,5'-nortrachelogenin [1]. The compound has demonstrated quantifiable in vitro anti-allergic activity through inhibition of nitric oxide (NO) production in activated macrophages, making it a targeted candidate for immunological research [1].

Why Bis-5,5-nortrachelogenin Cannot Be Substituted by Generic Lignans or Its Structural Isomer


Generic substitution among lignans fails because bioactivity is highly dependent on precise dimeric linkage and substitution patterns. In the landmark study isolating Bis-5,5-nortrachelogenin, its structural isomer bis-5,5'-nortrachelogenin (differing only in the connection point of the monomer units) showed no reported NO inhibitory activity, while the 5,5-linked dimer exhibited an IC50 of 48.6 µM [1]. Furthermore, a co-isolated known lignan, lirioresinol B, was less potent as an NO inhibitor (IC50 53.5 µM) and displayed a divergent activity profile with additional DPPH radical scavenging effects (IC50 19.5 µM) [1]. These disparities demonstrate that minor structural modifications profoundly alter both potency and functional selectivity, making Bis-5,5-nortrachelogenin a non-fungible entity for experiments targeting NO-mediated allergic inflammation.

Quantitative Differentiation of Bis-5,5-nortrachelogenin Against Closest Analogs


Unique NO Inhibitory Activity Among Structural Dimers from Wikstroemia indica

When screened in the same RAW 264.7 macrophage assay, the target compound bis-5,5-nortrachelogenin (1) inhibited LPS/IFN-γ-induced NO production with an IC50 of 48.6 µM. Its co-isolated structural isomer, bis-5,5'-nortrachelogenin (2), which differs only in the dimeric linkage, showed no detectable inhibitory activity under identical conditions [1]. This represents a qualitative activity difference driven by regiochemistry.

Anti-allergic Nitric oxide inhibition Lignan dimer

Higher Potency for NO Inhibition Compared to Co-Isolated Lirioresinol B

In a direct comparison within the same study, bis-5,5-nortrachelogenin (1) inhibited NO production with an IC50 of 48.6 µM, whereas lirioresinol B (5), another dibenzylbutyrolactone lignan from the same extract, displayed an IC50 of 53.5 µM [1]. Although the difference is modest, it consistently positions the target compound as the more potent entity in this assay.

Anti-inflammatory Macrophage Potency comparison

Functional Selectivity: Lack of Direct Radical Scavenging Activity Distinct from Lirioresinol B

While the reference compound lirioresinol B (5) exhibits potent DPPH radical scavenging activity (IC50 = 19.5 µM), bis-5,5-nortrachelogenin (1) showed no significant scavenging effect in the same assay [1]. This indicates that the NO inhibitory effect of the target compound is not simply due to general antioxidant capacity but rather a more specific mechanism, potentially through iNOS pathway modulation.

Mechanism of action DPPH assay Functional selectivity

Optimal Application Scenarios for Bis-5,5-nortrachelogenin Driven by Differential Evidence


Studying NO-Dependent Allergic Inflammation Without Antioxidant Confounding

The compound's clean functional profile—potent NO inhibition (IC50 48.6 µM) without DPPH radical scavenging activity [1]—makes it ideal for dissecting NO-specific signaling in allergic inflammation models, where general antioxidants like lirioresinol B would introduce confounding cytoprotective effects.

Structure-Activity Relationship (SAR) Studies on Dimeric Lignan NO Inhibitors

The stark activity difference between bis-5,5-nortrachelogenin (active) and its 5,5'-isomer (inactive) [1] provides a defined chemical biology probe pair for mapping the pharmacophoric requirements of NO inhibition in dimeric lignans, a valuable tool for medicinal chemistry optimization.

Hit Validation in Macrophage-Targeted Anti-Allergic Drug Discovery

With a well-characterized IC50 (48.6 µM) in the standard RAW 264.7 LPS/IFN-γ model [1], this compound serves as a validated positive control or starting hit for high-throughput screening campaigns seeking novel macrophage-modulatory therapies for allergic diseases.

Comparative Pharmacognosy and Quality Control of Wikstroemia indica Extracts

Owing to its unique presence and the inactivity of its 5,5'-isomer [1], bis-5,5-nortrachelogenin can be used as a specific chemical marker for the authentication and standardization of W. indica extracts intended for anti-allergic applications, ensuring batch-to-batch therapeutic consistency.

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